N-[4-(propan-2-yloxy)benzyl]glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-propan-2-yloxyphenyl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(2)16-11-5-3-10(4-6-11)7-13-8-12(14)15/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNNDWSYFWZODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Propan 2 Yloxy Benzyl Glycine and Analogues
Strategies for N-Alkylated Glycine (B1666218) Synthesis
The creation of N-alkylated glycine derivatives is a fundamental process in the synthesis of peptidomimetics and other biologically active molecules. monash.edu This is because N-alkylation can significantly influence the conformational properties and biological activity of peptides. monash.edu Several primary methods are employed for this purpose, each with its own set of advantages and limitations. mdpi.com
Reductive Alkylation Approaches
Reductive alkylation is a widely utilized and effective method for the synthesis of N-alkylated amino acids. mdpi.com This two-step, one-pot process typically involves the reaction of an amino acid, such as glycine, with an aldehyde or ketone to form a Schiff base or imine intermediate. This intermediate is then reduced in situ to the corresponding N-alkylated amino acid.
For the synthesis of N-[4-(propan-2-yloxy)benzyl]glycine, this would involve the reaction of glycine with 4-(propan-2-yloxy)benzaldehyde. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their selectivity and tolerance of various functional groups. The reaction is typically performed at room temperature or slightly below to control reactivity and minimize side reactions. While effective, drawbacks of this method can include the limited availability or stability of the starting aldehyde and the potential formation of by-products. mdpi.com
Nucleophilic Substitution Reactions
Nucleophilic substitution is another cornerstone of N-alkylated glycine synthesis. mdpi.com This approach involves the reaction of a glycine derivative, where the nitrogen atom acts as a nucleophile, with an alkyl halide. In the case of this compound, this would entail reacting a glycine ester (e.g., glycine ethyl ester) with 4-(propan-2-yloxy)benzyl chloride or bromide.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction and to deprotonate the glycine's amino group, thereby increasing its nucleophilicity. Common bases include triethylamine (B128534) or potassium carbonate. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed. A patented method for a similar compound, N-benzylglycine ethyl ester, utilizes a pyridine-xylene catalyst system. While this method is direct, it can sometimes lead to over-alkylation, resulting in the formation of tertiary amines, and may require careful control of reaction conditions to achieve high yields of the desired mono-alkylated product. monash.edu
Amide Coupling and Derivatization Methods
Amide coupling followed by derivatization offers a versatile, albeit longer, route to N-alkylated glycines. This strategy often involves first protecting the amino group of glycine, for instance, as a carbamate (B1207046) or sulfonamide. monash.edu This enhances the acidity of the N-H bond, facilitating deprotonation with a base like sodium hydride, followed by alkylation with an appropriate alkyl halide. monash.edu
Alternatively, a more direct amide coupling approach can be employed. This involves coupling a carboxylic acid with an amine using a coupling reagent. For instance, a protected glycine could be coupled with 4-(propan-2-yloxy)benzylamine. A wide array of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as uronium-based reagents like HATU and HBTU. peptide.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Some coupling reactions may require additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. mdpi.comresearchgate.net While versatile, these methods can sometimes be expensive due to the cost of the coupling reagents and may require careful purification to remove by-products. researchgate.net
Precursor Synthesis Routes (e.g., 4-(propan-2-yloxy)benzaldehyde)
A critical component in the synthesis of this compound is the availability of the key aromatic precursor, 4-(propan-2-yloxy)benzaldehyde. This compound is typically synthesized via a Williamson ether synthesis.
The most common route involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with an isopropyl halide, such as 2-iodopropane (B156323) or isopropyl bromide. prepchem.com The reaction is conducted in the presence of a base, such as anhydrous potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile. prepchem.com A catalyst like potassium iodide is often added to facilitate the reaction, particularly when using isopropyl bromide. prepchem.com The reaction is typically carried out in a solvent like 2-butanone (B6335102) (methyl ethyl ketone) and heated under reflux. prepchem.com
Optimization of Synthetic Pathways for Yield and Purity
Optimizing the synthesis of this compound and its analogs is crucial for both laboratory-scale research and potential larger-scale production. Key parameters that are often adjusted include reaction temperature, solvent, catalyst, and the molar ratios of reactants.
For instance, in reductive amination, controlling the temperature during both the imine formation and reduction steps can significantly impact the yield and minimize the formation of impurities. Similarly, in nucleophilic substitution reactions, the choice of base and solvent system is critical for maximizing the yield of the desired N-mono-alkylated product while suppressing the formation of the N,N-di-alkylated by-product. monash.edu
The purity of the final product is often enhanced through various purification techniques. Recrystallization is a common method for purifying solid compounds, while column chromatography is frequently used for both solid and liquid products to separate the desired compound from unreacted starting materials and by-products. prepchem.com High-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound. nih.gov
Below is a table summarizing various synthetic methods for related compounds, highlighting key reaction conditions and outcomes.
| Method | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |
| Catalytic Alkylation | Glycine ethyl ester, Benzyl (B1604629) chloride | Pyridine/Xylene catalyst | N-Benzylglycine ethyl ester | 97+ | 97+ | |
| Esterification | N-Benzylglycine, Ethanol | Acid catalyst | N-Benzylglycine ethyl ester | 70-80 | 85-90 | |
| Reductive Amination | Glyoxylic acid, Benzylamine | Hydrogenation | N-Benzylglycine | 60-75 | 80-85 | |
| Nucleophilic Substitution | 4-hydroxybenzaldehyde, 2-iodopropane | K2CO3, KI, 2-butanone | 4-(propan-2-yloxy)benzaldehyde | Not specified | Not specified | prepchem.com |
| Amide Coupling | Glycine derivative, Coumarin (B35378) derivative | Phosphoryl chloride, Pyridine | Glycineamide derivative | 27 | >95 | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of N 4 Propan 2 Yloxy Benzyl Glycine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural assignment of N-[4-(propan-2-yloxy)benzyl]glycine are not extensively reported in publicly accessible scientific literature. While NMR data for related glycine (B1666218) derivatives and compounds containing p-alkoxybenzyl moieties are available, specific chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC, HMBC) for the title compound could not be located.
For a complete structural assignment of this compound, the following NMR data would be essential:
¹H NMR: Would confirm the presence of protons associated with the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups), the aromatic protons on the benzene (B151609) ring (two doublets for the para-substituted pattern), the benzylic CH₂ protons, and the glycine CH₂ protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: Would identify the number of unique carbon environments, including the carbons of the isopropoxy group, the aromatic carbons, the benzylic carbon, the glycine methylene (B1212753) carbon, and the carboxylic acid carbon.
Without experimental data, a definitive data table cannot be constructed.
Mass Spectrometry (MS) for Molecular Analysis
A typical mass spectrometric analysis would provide:
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The calculated exact mass of this compound (C₁₂H₁₇NO₃) is 223.1208 g/mol .
Fragmentation Pattern: Electron ionization (EI) or collision-induced dissociation (CID) would reveal characteristic fragment ions. Expected fragmentation pathways could include the loss of the isopropyl group, cleavage of the benzyl-nitrogen bond, and decarboxylation.
A detailed data table of the fragmentation pattern cannot be provided without experimental results.
Vibrational Spectroscopy (IR, Raman, VCD) for Conformational Insights
Comprehensive experimental data from vibrational spectroscopy, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD) for this compound, are not available in the public domain. While IR and Raman spectra for glycine and related structures have been studied, the specific vibrational modes for the title compound have not been reported.
The analysis would typically show:
IR Spectroscopy: Characteristic absorption bands for the O-H and N-H stretching of the glycine moiety, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the carboxylic acid, C-O stretching of the ether, and aromatic C=C bending vibrations would be expected.
Raman Spectroscopy: Would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.
VCD Spectroscopy: As a chiral molecule (if resolved into its enantiomers), VCD could provide insights into its solution-state conformation.
A table of vibrational frequencies cannot be compiled due to the lack of experimental spectra.
X-ray Crystallography for Solid-State Structure Determination
There are no published reports of the single-crystal X-ray crystallographic structure of this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Therefore, precise data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are currently unavailable.
A crystallographic study would provide definitive proof of the molecular structure and reveal details about the crystal packing, including any hydrogen bonding networks involving the carboxylic acid and amine functionalities.
Computational Chemistry and Molecular Modeling Studies of N 4 Propan 2 Yloxy Benzyl Glycine
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like N-[4-(propan-2-yloxy)benzyl]glycine, identifying the most stable, low-energy conformations is crucial as they are the most likely to be biologically active.
The process begins by systematically rotating the molecule's torsion angles to generate a wide range of possible conformers. A potential energy surface (PES) scan is often performed to map the energy landscape of the molecule. researchgate.net For each generated conformation, energy minimization is carried out using force fields like AMBER or CHARMM to relax the structure to a local energy minimum. nih.govrsc.org This process identifies various stable conformers.
Subsequent quantum mechanical calculations, often at the Density Functional Theory (DFT) level, are then used to refine the energies of these conformers to determine the global minimum energy structure—the most stable conformation of the molecule. researchgate.netnih.gov Studies on glycine (B1666218) and its derivatives have shown that even small molecules can have a complex conformational space, with multiple stable forms that are close in energy. nih.gov Identifying these is the first step toward understanding how the molecule will interact with a biological target.
Quantum Chemical Calculations (e.g., DFT for Electronic Structure)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. aip.orgresearchgate.net These calculations provide a detailed understanding of the molecule's structure, reactivity, and spectroscopic properties. For this compound, DFT calculations would be performed on its optimized, lowest-energy conformer.
Key properties derived from DFT studies include:
Optimized Geometry: Calculation of bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov
Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. aip.orgnih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding, with a target receptor. researchgate.net
Atomic Charges: Methods like Mulliken population analysis calculate the partial charge on each atom, offering further insight into the molecule's electronic distribution. researchgate.net
In studies of related glycine derivatives, DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. researchgate.netnih.gov
Table 1: Illustrative Quantum Chemical Descriptors for a Glycine Derivative (Note: This table is an example based on typical values for related molecules and does not represent actual data for this compound.)
| Descriptor | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 3.2 Debye | Measures overall polarity of the molecule. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govoatext.com This method is essential for understanding how a potential drug molecule like this compound might interact with its biological target. Given its structure as a glycine derivative, a likely target for docking studies would be the glycine transporter 1 (GlyT1), which is often modeled using the crystal structure of the dopamine (B1211576) transporter (DAT) due to high structural homology. nih.govarabjchem.orgmdpi.com
The docking process involves:
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand's 3D structure is generated and optimized.
Docking Algorithm: A program like AutoDock Vina or Glide explores possible binding poses of the ligand within the protein's active site. nih.govresearchgate.net
Scoring Function: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. nih.gov
The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and specific amino acid residues in the active site. For other GlyT1 inhibitors, docking studies have identified crucial interactions with residues like Tyr124, Phe319, and Phe325 in the DAT protein. nih.govmdpi.com These insights are fundamental for explaining the molecule's activity and for guiding further structural modifications to improve potency.
Table 2: Illustrative Molecular Docking Results for a Glycine Derivative with DAT Protein (Note: This table is an example based on findings for related GlyT1 inhibitors and does not represent actual data for this compound.)
| Parameter | Value/Residues | Description |
|---|---|---|
| Binding Affinity (kcal/mol) | -9.5 | Estimated free energy of binding. |
| Hydrogen Bond Interactions | Tyr124, Asp475 | Key polar interactions stabilizing the complex. |
| Hydrophobic Interactions | Phe319, Phe325, Val120 | Non-polar interactions with aromatic and aliphatic residues. |
| RMSD from Crystal Pose (Å) | 1.8 | Root-mean-square deviation, indicating docking accuracy. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. nih.govrsc.org An MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion, providing a trajectory of the complex's behavior in a simulated physiological environment (e.g., in water). mdpi.com
For the this compound-protein complex obtained from docking, an MD simulation would assess:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (typically tens to hundreds of nanoseconds), researchers can determine if the ligand remains stably bound in the active site. nih.gov
Conformational Changes: MD reveals how the protein and ligand adapt to each other upon binding.
Interaction Persistence: It allows for the analysis of the stability and duration of specific hydrogen bonds and other interactions observed in the docking pose.
Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy. arabjchem.org
In studies of related GlyT1 inhibitors, MD simulations lasting 50-100 ns have been used to confirm the stability of the ligand-protein complexes predicted by docking. nih.govarabjchem.orgmdpi.com
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.govbioinformation.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
A pharmacophore model can be generated based on the structure of a known active ligand in its bound conformation or from a set of diverse active molecules. nih.gov For a compound like this compound, a model could be developed from its docked pose with GlyT1. This model would highlight the key features: the glycine core (potential H-bond donor/acceptor), the benzyl (B1604629) ring (aromatic/hydrophobic feature), and the isopropoxy group (hydrophobic feature).
Once created, this pharmacophore model serves as a 3D query for virtual screening , a process used to rapidly search large chemical databases (like ZINC or PubChem) for other molecules that match the pharmacophore features. oatext.comnih.gov The identified "hits" are then subjected to further computational analysis, such as molecular docking and MD simulations, to prioritize them for experimental testing. This approach accelerates the discovery of novel lead compounds with potentially similar or improved activity.
Structure Activity Relationship Sar Investigations of N 4 Propan 2 Yloxy Benzyl Glycine Derivatives
Systematic Modifications of the N-Benzyl Moiety
The N-benzyl portion of the molecule, particularly the alkoxy group and the aromatic ring, has been a primary focus of SAR studies. These investigations have demonstrated that even minor alterations to this moiety can lead to significant changes in biological activity.
Alkoxy Group Variations and Their Impact on Activity
The nature of the alkoxy group at the para-position of the benzyl (B1604629) ring is a crucial determinant of agonist activity, largely by influencing the compound's lipophilicity. Studies have shown that increasing the lipophilicity of this alkoxy group is generally favorable for potency.
Key findings from these investigations include:
Branching: Branched alkyl groups in the alkoxy moiety tend to be more potent than linear alkyl groups. For instance, a derivative with a 2-methylpentyl group exhibited higher potency than one with a linear n-pentyl group.
Chain Length: The length of the alkyl chain is important, with potency observed to decrease as the chain shortens from n-pentyl to n-propyl.
Cyclic Groups: Among cyclic alkyl analogues, a cyclobutylmethyl group was found to be favorable, while cyclopentylmethyl and cyclohexylmethyl groups were less so.
Position of Branching: The specific position of methyl branching along the alkyl chain also impacts activity. A 2-methylpentyl analogue was found to be more potent than both 1-methylpentyl and 4-methylpentyl analogues.
| Compound Analogue (Alkoxy Group) | EC50 (nM) |
|---|---|
| 2-methylpentyl | 2 |
| 1-methylpentyl | 380 |
| 4-methylpentyl | 282 |
| n-pentyl | 295 |
| (S)-2-methylbutyl | 174 |
| cyclobutylmethyl | 234 |
Aromatic Ring Substitutions
Substitutions on the aromatic ring of the N-benzyl moiety have also been explored to understand the steric and electronic requirements for activity. In one study, synthesizing a series of substituted analogues revealed a limited steric tolerance in this region, with several substitutions leading to a complete loss of potency. However, other studies on related scaffolds have shown that certain substitutions can be tolerated or even beneficial. For example, the introduction of 4-fluoro, 4-methoxy, or 4-trifluoromethyl groups on a phenyl ring was tolerated with only a slight loss in activity in one series of compounds. acs.org In contrast, replacing the entire phenyl ring with a more polar heterocyclic ring, such as 2-pyridyl, has been shown to cause a loss of the ability to inhibit certain pathogens.
Modifications at the Glycine (B1666218) Carboxylic Acid Moiety
The glycine carboxylic acid moiety is a critical component for the biological activity of these derivatives, often involved in key interactions with target proteins. Modifications of this group, such as conversion to esters, amides, or other bioisosteric replacements, have been extensively studied to improve pharmacokinetic properties like metabolic stability and cell permeability. nih.gov
The free carboxylic acid, while important for binding, can lead to poor membrane permeability due to its ionization at physiological pH. drughunter.com To overcome this, medicinal chemists often employ a prodrug strategy by converting the acid to an ethyl ester. This esterification masks the polar carboxylic acid, potentially improving oral absorption, and can be hydrolyzed in vivo to release the active acidic drug. drughunter.com
Replacing the carboxylic acid with bioisosteres is another common strategy. drughunter.com Bioisosteres are functional groups with similar physical or chemical properties that can produce broadly similar biological effects. nih.gov Common replacements for carboxylic acids include:
Amides and Sulfonamides: These groups can mimic the hydrogen bonding capabilities of a carboxylic acid. drughunter.comresearchgate.net Studies have shown that converting the carboxylic acid to various amides can maintain or sometimes modulate activity. nih.gov
Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres of a carboxylic acid. drughunter.com It has a similar pKa and can participate in comparable interactions, but often provides greater metabolic stability and lipophilicity. nih.gov
1,3,4-Oxadiazoles: This heterocyclic ring can also serve as a bioisostere for the carboxylic acid group, as seen in the development of GPR88 agonists where the acid was successfully replaced by a 1,3,4-oxadiazole. nih.gov
The choice of bioisostere is highly context-dependent, as the replacement can alter acidity, lipophilicity, and binding interactions, leading to changes in potency and selectivity. nih.govdrughunter.com
Stereochemical Considerations and Enantioselectivity in SAR
Stereochemistry plays a pivotal role in the structure-activity relationship of N-[4-(propan-2-yloxy)benzyl]glycine derivatives. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target.
Research has shown a clear preference for a specific enantiomer in certain classes of these compounds. For example, in a series of GPR88 agonists, the (S)-enantiomer of a derivative containing a 2-methylbutyl group provided the best balance between potency and lipophilicity. Similarly, studies on cyclic hexapeptides containing N-benzylglycine (a peptoid residue) demonstrated that the stereochemistry at adjacent chiral centers dramatically affects receptor binding and selectivity. acs.org The orientation of the benzyl group in space, dictated by the stereochemistry, is crucial for fitting into the receptor's binding pocket. acs.org The high degree of sensitivity to stereochemistry is further highlighted in studies where inverting the configuration of a single amino acid analog in a complex peptide can lead to a complete loss of biological activity. core.ac.uk The development of stereoselective synthetic methods allows for the specific creation of desired diastereomers, which is essential for optimizing biological efficacy.
Elucidation of Key Structural Motifs for Biological Efficacy
The collective SAR studies on this compound and its derivatives have illuminated several key structural motifs that are consistently associated with enhanced biological efficacy. These motifs represent the optimal combination of electronic, steric, and conformational features required for potent interaction with their biological targets.
A critical structural feature is the hydrophobic alkoxy group on the benzyl ring. A branched, lipophilic chain, such as isopropoxy or a 2-methylpentyl group, is often optimal for potency. This suggests the presence of a corresponding hydrophobic pocket in the target protein that accommodates this group.
The aromatic ring of the benzyl moiety generally has limited tolerance for substitution, indicating that its electronic properties and potential for π-stacking interactions are finely tuned for activity. While some small, electron-withdrawing or -donating groups may be tolerated at the para-position, bulky substituents are typically detrimental. acs.org
The glycine moiety serves as a crucial linker, and its terminal carboxylic acid is a key interaction point. While the free acid is often necessary for activity, its conversion to metabolically labile esters or bioisosteric replacements like tetrazoles or oxadiazoles (B1248032) can be an effective strategy to improve pharmacokinetic properties without sacrificing efficacy. nih.govnih.gov
Finally, stereochemistry is a paramount consideration. The specific spatial arrangement of the substituents, particularly those creating chiral centers, is vital. Often, only one enantiomer or diastereomer exhibits the desired biological activity, emphasizing the importance of a precise three-dimensional fit with the biological target. acs.org
Biological Activity and Target Interaction of N 4 Propan 2 Yloxy Benzyl Glycine
Interaction with Glycine (B1666218) Transporters (GlyT1, GlyT2)
Glycine transporters, GlyT1 and GlyT2, are crucial for regulating glycine levels in the central nervous system. GlyT1 is found primarily in glial cells and at glutamatergic synapses, where it modulates N-methyl-D-aspartate (NMDA) receptor activity. biorxiv.orgguidetopharmacology.org GlyT2 is located on presynaptic terminals of glycinergic neurons and is essential for replenishing glycine into synaptic vesicles for inhibitory neurotransmission. biorxiv.orgguidetopharmacology.org The interaction of a novel compound with these transporters is a key area of investigation.
Binding Affinity and Selectivity Studies
To understand the potential of N-[4-(propan-2-yloxy)benzyl]glycine as a modulator of the glycinergic system, initial studies would involve binding assays. These experiments would determine the compound's affinity (typically measured as Ki or IC50 values) for both GlyT1 and GlyT2. Comparing the binding affinities would reveal its selectivity. For instance, well-characterized GlyT1 inhibitors like Bitopertin and SSR504734, and GlyT2 inhibitors such as ALX-1393 and Org-25543, have been defined by their high affinity and selectivity for their respective targets. wikipedia.orgmedchemexpress.commedchemexpress.com Without experimental data, the binding profile of this compound remains unknown.
Inhibitory Potency Assessment
Beyond binding, assessing the functional inhibitory potency is critical. This is typically done using glycine uptake assays in cells expressing either GlyT1 or GlyT2. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. For example, the potent GlyT2 inhibitor Org 25543 has an IC50 of 16 nM for human GlyT2, while the GlyT1 inhibitor SSR504734 inhibits human GlyT1 with an IC50 of 18 nM. medchemexpress.commedchemexpress.com Such functional data would be necessary to confirm whether this compound acts as an inhibitor and to quantify its potency.
Modulation of Glycine Receptors (GlyRs)
Glycine receptors (GlyRs) are ligand-gated ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. sigmaaldrich.com They are pentameric structures composed of α and β subunits. nih.gov Investigating a compound's direct effect on these receptors is essential to distinguish between a transporter-mediated indirect effect and a direct receptor modulation.
Receptor Binding Characterization
Receptor binding studies, often using radioligand displacement assays with a known GlyR antagonist like strychnine, would be performed to determine if this compound directly interacts with the glycine receptor. sigmaaldrich.com These studies would characterize the affinity of the compound for the various GlyR subtypes (e.g., α1, α2, α3). nih.gov Currently, there is no information available on whether this compound binds to glycine receptors.
Functional Assays for Receptor Agonism/Antagonism
Functional assays, such as two-electrode voltage clamp or patch-clamp electrophysiology on cells expressing specific GlyR subtypes, are used to determine the functional consequences of binding. sbdrugdiscovery.comnih.gov These experiments would reveal whether this compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or a positive/negative allosteric modulator (enhancing or diminishing the effect of glycine). guidetopharmacology.orgfrontiersin.org The lack of such studies means the functional activity of this compound at GlyRs is uncharacterized.
Influence of Receptor Clustering on Ligand Affinity
The clustering of GlyRs at the postsynaptic membrane, often mediated by the scaffolding protein gephyrin, can influence their function and ligand affinity. nih.gov Advanced studies might investigate whether the binding or functional effect of this compound is altered in the presence of receptor clustering. This provides insight into the compound's potential action in a more physiologically relevant synaptic environment. However, as no primary binding or functional data exists for this compound, its interaction with clustered receptors remains a matter of speculation.
Activity at N-Methyl-D-aspartate (NMDA) Receptors
Extensive literature searches did not yield specific data on the activity of this compound at N-Methyl-D-aspartate (NMDA) receptors. While the glycine backbone is a known co-agonist at the NMDA receptor, the specific modulatory role and effects on receptor internalization of this particular substituted glycine derivative have not been detailed in the available scientific literature.
Role as Co-agonist or Modulator
There is no specific information available in the reviewed scientific literature to confirm or deny a role for this compound as a co-agonist or modulator of NMDA receptors. The activation of NMDA receptors is a complex process that requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, to their respective binding sites on the GluN2 and GluN1 subunits. Various molecules can act as allosteric modulators, either positively or negatively affecting receptor function without directly binding to the agonist sites. However, no studies were found that specifically investigate the interaction of this compound with the NMDA receptor complex.
Effects on Receptor Internalization Mechanisms
No research detailing the effects of this compound on NMDA receptor internalization has been identified. High concentrations of the co-agonist glycine can induce the internalization of NMDA receptors, a process that may serve as a neuroprotective mechanism by reducing the number of receptors on the cell surface available for overactivation during events like an ischemic stroke. This internalization is a clathrin/dynamin-dependent process. Without specific studies on this compound, it is not possible to determine if it influences this or other receptor trafficking pathways.
Exploration of Other Potential Biological Targets (e.g., GPR88, Enzymes)
While research has explored compounds with similar structural motifs, direct evidence linking this compound to other biological targets such as the G protein-coupled receptor 88 (GPR88) or specific enzymes is not present in the available literature.
Enzyme Inhibition Profiling
A specific enzyme inhibition profile for this compound is not available in the scientific literature. Glycine derivatives have been studied as inhibitors for various enzymes. For instance, N-propargylglycine is a known inactivator of the flavoenzyme proline dehydrogenase (PRODH), a target in cancer cell metabolism research. However, this information pertains to a different glycine derivative and cannot be extrapolated to this compound without direct experimental evidence.
Mechanism of Action at the Molecular and Cellular Level
Molecular Recognition and Ligand-Target Binding Dynamics
Specific research detailing the molecular recognition process and the binding dynamics between N-[4-(propan-2-yloxy)benzyl]glycine and its biological target is not available in the reviewed scientific literature.
Allosteric Modulation and Induced Conformational Changes
There is no specific information available describing whether this compound acts as an allosteric modulator or detailing any conformational changes it may induce in a target receptor or enzyme.
Downstream Signaling Pathways and Cellular Responses
The downstream signaling pathways and specific cellular responses activated or inhibited by this compound have not been characterized in the available literature.
Insights from Mutagenesis Studies of Target Receptors/Enzymes
No mutagenesis studies have been published that would provide insight into the interaction of this compound with specific amino acid residues on a target receptor or enzyme.
Chemical Biology Applications of N 4 Propan 2 Yloxy Benzyl Glycine
Development as a Pharmacological Tool
The core structure of N-[4-(propan-2-yloxy)benzyl]glycine, combining a substituted phenyl ring with an amino acid moiety, is a recurring motif in the design of pharmacologically active molecules. While direct studies on this specific compound are not extensively documented, the strategic importance of its constituent parts, particularly the 4-(propan-2-yloxy)phenyl group, is well-established in the development of agents targeting various receptors and enzymes.
This moiety is a key feature in a novel class of oral small molecules designed as inhibitors of type III receptor tyrosine kinases, such as the FLT3 gene, which is mutated in a significant percentage of adult Acute Myeloid Leukemia (AML) cases. drugbank.comdrugbank.com For instance, the compound 4-{6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl}-N-[4-(propan-2-yloxy)phenyl]piperazine-1-carboxamide incorporates this group and has been investigated for its potential in treating AML. drugbank.comdrugbank.com
Furthermore, the related (4-alkoxyphenyl)glycinamide scaffold has been instrumental in the development of agonists for the orphan G protein-coupled receptor 88 (GPR88), a target implicated in striatal-associated disorders. nih.gov Research in this area has demonstrated that the lipophilicity conferred by the alkoxy group is a critical determinant of agonist potency. nih.gov The N-[4-(propan-2-yloxy)benzyl] moiety itself is present in compounds such as 5-methyl-1-(propan-2-yl)-4-[4-(propan-2-yloxy)benzyl]-1,2-dihydro-3H-pyrazol-3-one, highlighting its utility as a core fragment in constructing diverse bioactive molecules. service.gov.uk The development of such compounds as pharmacological tools often serves as a gateway to creating more complex probes for chemical biology studies or optimizing them into potential therapeutics.
Application in Ligand Design and Optimization Strategies
This compound serves as an exemplary scaffold in ligand design, where systematic structural modifications are employed to enhance binding affinity, selectivity, and pharmacokinetic properties. The structure-activity relationship (SAR) studies of analogous compounds provide a clear blueprint for how this molecule can be optimized for specific biological targets.
A primary site for optimization is the alkoxy group on the phenyl ring. In the context of GPR88 agonists based on a similar (4-alkoxyphenyl)glycinamide scaffold, early SAR studies revealed that the lipophilicity of this group is favorable for potency. nih.gov For example, increasing the size of the alkyl chain on the ether linkage can modulate the compound's activity. The potency of these agonists was found to correlate with the lipophilicity of the compounds, where derivatives with groups like (S)-2-methylbutyl and cyclobutylmethyl provided a superior balance between potency and lipophilicity. nih.gov
Another key area for modification is the glycine (B1666218) backbone. The secondary amine and the carboxylic acid provide convenient handles for derivatization, allowing for the introduction of various functional groups to probe interactions within a receptor's binding pocket. For instance, in the design of inhibitors for the EML4-ALK fusion protein, a known cancer driver, similar structures containing a propan-2-yloxy phenyl group were optimized. nii.ac.jp Docking models suggested that parts of these molecules extend into solvent-exposed regions, allowing for the addition of different groups to improve inhibitory activity without disrupting core binding interactions. nii.ac.jp
The following table, based on data from related GPR88 agonists, illustrates how modifications to the N-alkyl substituent on the glycinamide (B1583983) can impact biological activity, a strategy directly applicable to ligands derived from this compound.
| Compound Analogue (Modification on Glycinamide) | Structure | EC50 (nM) for GPR88 | Reference |
|---|---|---|---|
| N-H (Primary Amide) | R-C(O)NH2 | ~300-400 | nih.gov |
| N-Methyl | R-C(O)NH(CH3) | ~150-200 | nih.gov |
| N-Ethyl | R-C(O)NH(CH2CH3) | 120 | nih.gov |
| N-Propyl | R-C(O)NH(CH2CH2CH3) | >200 | nih.gov |
| N,N-Dimethyl | R-C(O)N(CH3)2 | ~300-400 | nih.gov |
Derivatization for Probe Development (e.g., Fluorescent Probes)
The structure of this compound is well-suited for derivatization into chemical probes, which are indispensable tools in chemical biology for studying biological systems. mq.edu.au Probes derived from this scaffold can be used to identify protein targets, visualize biological processes, and elucidate mechanisms of action. mq.edu.au
The glycine moiety offers two primary points for modification: the secondary amine and the carboxylic acid. These functional groups can be readily coupled to various reporter tags.
Fluorescent Probes: A common strategy involves attaching a fluorophore, such as a coumarin (B35378) or BODIPY dye, to the molecule. nih.govbeilstein-journals.org For example, the synthesis of the fluorescent amino acid (7-hydroxycoumarin-4-yl)ethylglycine was achieved via alkylation of a glycine-enolate equivalent, a method that could be adapted for the this compound scaffold. beilstein-journals.org Such fluorescent probes allow for the visualization of target proteins or cellular compartments via microscopy.
Affinity-Based Probes: The molecule can be appended with a biotin (B1667282) tag, enabling the isolation and identification of binding partners through affinity purification techniques like pull-down assays followed by mass spectrometry. mq.edu.au
Photo-crosslinkers: Incorporation of a photoreactive group, such as an azide (B81097) or diazirine, can transform the molecule into a photo-affinity probe. Upon photoactivation, the probe forms a covalent bond with its binding target, allowing for stable capture and subsequent identification. mq.edu.au
The N-terminal of amino acids can be specifically derivatized to assist in their analysis. nih.gov This principle can be applied to this compound to create a library of probes with different functionalities. The development of unnatural amino acids with bioorthogonal handles (e.g., alkynes or azides) for "click" chemistry provides a powerful method for site-specific labeling of proteins in living cells, a strategy that could be employed with derivatives of this compound. nih.govnih.gov
Role in Peptide and Peptidomimetic Research
This compound is a significant entity in the field of peptide and peptidomimetic research. As an N-substituted glycine, it falls into the category of "peptoids," which are a major class of peptidomimetics. researchgate.net Peptidomimetics are designed to mimic the structure and function of natural peptides but often possess enhanced stability against enzymatic degradation, improved cell permeability, and better pharmacokinetic profiles. researchgate.net
The substitution on the amide nitrogen, as seen in this compound, is a key feature that distinguishes peptoids from peptides. This modification removes the amide proton, thereby eliminating a key hydrogen bond donor and disrupting the formation of secondary structures like α-helices and β-sheets that are common in peptides. iris-biotech.de This structural change can be leveraged to create molecules with novel conformations and binding properties.
The use of phenylglycine-type amino acids is also prevalent in a wide array of peptide natural products, including many with important biological activities. nih.gov The incorporation of such non-proteinogenic amino acids is a strategy used by nature to create diverse and potent molecules. nih.gov
This compound can be used as a building block in both solution-phase and solid-phase peptide synthesis to create novel peptidomimetic structures. core.ac.uknih.govekb.eg Its benzyl (B1604629) side chain can mimic the side chain of phenylalanine, while the isopropoxy group adds lipophilicity, which can be crucial for membrane interactions or binding to hydrophobic pockets in target proteins. The synthesis of peptidomimetics often involves coupling such modified amino acid building blocks to create short oligomers or incorporating them into larger peptide sequences to modulate their properties. google.comacs.org
Future Directions and Emerging Research Avenues
Advanced Synthetic Methodologies for Enhanced Structural Diversity
The generation of a diverse library of analogues based on the N-[4-(propan-2-yloxy)benzyl]glycine scaffold is crucial for comprehensive structure-activity relationship (SAR) studies. Modern synthetic organic chemistry offers a plethora of tools to achieve this, moving beyond traditional methods to more efficient and versatile strategies.
Future synthetic efforts will likely focus on combinatorial chemistry and diversity-oriented synthesis to rapidly generate a wide array of derivatives. Methodologies such as the Ugi and Passerini multi-component reactions could be employed to introduce multiple points of diversity in a single step. Advanced catalytic systems, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), will enable the functionalization of the aromatic ring with various substituents, thereby modulating the electronic and steric properties of the molecule. nih.gov For instance, the synthesis of related N-(4-substituted phenyl)glycine derivatives has utilized the bifunctionality of starting materials to create diverse heterocyclic targets. nih.gov
The synthesis of related glycine (B1666218) derivatives often starts from a key intermediate which is then elaborated. For example, a common route involves the reductive amination of an aldehyde with a glycine ester, followed by alkylation or acylation to introduce further diversity. jst.go.jp One study detailed a synthetic approach where an aldehyde was treated with glycine tert-butyl ester to form an imine, which was subsequently reduced to a secondary amine. This intermediate was then alkylated to introduce a lipophilic tail before final modification and hydrolysis. jst.go.jp Such multi-step sequences allow for the systematic modification of different parts of the molecule—the glycine backbone, the benzyl (B1604629) group, and the N-substituent—to explore the chemical space thoroughly. nih.govijpbs.com
High-Resolution Structural Studies of Compound-Target Complexes
A deep understanding of how a ligand binds to its biological target at an atomic level is fundamental for rational drug design. High-resolution structural techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable tools for elucidating the three-dimensional architecture of compound-target complexes. nih.gov
Obtaining a high-resolution crystal structure of this compound or its analogues bound to a specific protein target would provide invaluable insights into its mechanism of action. nih.govuu.nl This structural information reveals the precise binding mode, including the key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern binding affinity and selectivity. iucr.org For example, X-ray crystallography can produce an electron density map from which the molecular structure can be built and refined, offering a clear picture of the protein-ligand interactions. nih.gov
This knowledge is critical for structure-based drug design, where the 3D structure of the complex is used to guide the design of new analogues with improved potency and selectivity. tf7.org Computational methods, such as molecular docking, can be used in conjunction with crystallographic data to predict how modifications to the ligand will affect its binding. Even in the absence of a crystal structure, techniques like cryo-EM are becoming increasingly powerful for determining the structures of large protein complexes. nih.gov The goal is to move beyond static pictures and toward understanding the dynamic nature of these interactions, which can be aided by techniques like time-resolved crystallography. wordpress.com
Multi-Targeting Approaches and Polypharmacology Considerations
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. drugbank.com This approach is particularly relevant for complex, multifactorial diseases where modulating a single target may not be sufficient to achieve a therapeutic effect. researchgate.net
Future research on this compound should explore its potential as a multi-target agent. By systematically screening the compound and its derivatives against a panel of disease-relevant targets, it may be possible to identify a polypharmacological profile that is beneficial for a particular indication. mdpi.com For instance, in neurodegenerative diseases or cancer, hitting multiple nodes in a signaling network can lead to a more robust and durable therapeutic response. uminho.pt
The design of multi-target ligands requires a careful balancing of activities against different targets. The structural framework of this compound provides a versatile scaffold that can be modified to tune its selectivity profile. By incorporating pharmacophoric features known to interact with different target classes, it may be possible to engineer derivatives with a desired multi-target activity. This strategy has been successfully applied to other compound classes, leading to the development of novel therapies with improved efficacy. researchgate.netmdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that would be impossible for a human to discern, significantly accelerating the design-make-test-analyze cycle. nih.gov
For the development of this compound analogues, AI and ML can be applied in several ways. Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be used for de novo drug design, creating novel molecular structures with desired properties from scratch. nih.govyoutube.com These models learn from large chemical databases to understand the underlying rules of chemical space and can generate molecules that are predicted to be active against a specific target.
Predictive models, often based on quantitative structure-activity relationship (QSAR) principles, can be trained to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new compounds before they are synthesized. youtube.com This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources. Physics-informed ML models can further enhance predictions by incorporating fundamental physical principles. mdpi.com By building robust AI/ML models for the this compound chemical series, the exploration of its therapeutic potential can be made more efficient and effective.
Q & A
Q. What synthetic routes are commonly employed for N-[4-(propan-2-yloxy)benzyl]glycine, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Stepwise Synthesis : Typical routes involve coupling 4-(isopropoxy)benzylamine with protected glycine derivatives (e.g., tert-butyloxycarbonyl (Boc)-glycine), followed by deprotection .
- Critical Conditions :
- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and glycine’s α-protons (δ 3.2–3.8 ppm).
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and isopropyl carbons (δ 20–25 ppm) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (calc. for C₁₂H₁₇NO₃: 239.12 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Systematic Replication : Reproduce studies under standardized conditions (pH, temperature, solvent) to isolate variables .
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm activity.
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .
- Meta-Analysis : Compare structural analogs (e.g., methoxy vs. isopropoxy substituents) to identify substituent-dependent trends .
Q. What experimental strategies are effective for studying the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy or halogen groups) .
- Biological Screening : Test analogs against target enzymes (e.g., proteases, kinases) using fluorescence polarization or surface plasmon resonance (SPR).
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate with crystallography .
Q. How can degradation pathways and stability of this compound be investigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
